molecular formula C17H23N3O2 B1418691 Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate CAS No. 947498-87-5

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

Cat. No. B1418691
M. Wt: 301.4 g/mol
InChI Key: QQBQPYPBAVBBSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 . It has a molecular weight of 301.39 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of indole derivatives, such as Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate, has been a subject of interest in recent years . A one-pot synthetic strategy has been demonstrated to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate are not detailed in the search results, the compound is likely to participate in reactions typical of indole derivatives and piperazine carboxylates .


Physical And Chemical Properties Analysis

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 475.3±35.0 °C at 760 mmHg, and a flash point of 241.3±25.9 °C .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

  • Scientific Field : Organic Chemistry
  • Application Summary : “Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate” is used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application : The compound is synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis involves several steps, including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, and introduction of a formyl group .
  • Results : The compound was synthesized with good yield and selectivity .

Synthesis of Piperazine Containing Drug Substances

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Piperazine derivatives, such as “Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate”, are used in the synthesis of drug substances, such as trazodone .

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBQPYPBAVBBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660874
Record name tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate

CAS RN

947498-87-5
Record name tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 mL round bottom flask was placed a solution of tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate (2.6 g, 7.58 mmol) in methanol (80 mL). To the mixture was added Et3N (2.3 g, 22.73 mmol). The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at reflux in a bath of oil. The reaction progress was monitored by LCMS and TLC (ethyl acetate/petroleum ether=1:1). The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was diluted with 200 mL of ethyl acetate. The resulting mixture was washed 3 times with 150 mL of NaCl(aq.). The residue was purified by eluting through a column with a 10:1 petroleum ether/ethyl acetate solvent system. This resulted in 2.1 g (89%) of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate as a light pink solid.
Name
tert-butyl 4-(1-acetyl-1H-indol-3-yl)piperazine-1-carboxylate
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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